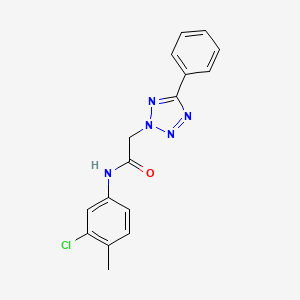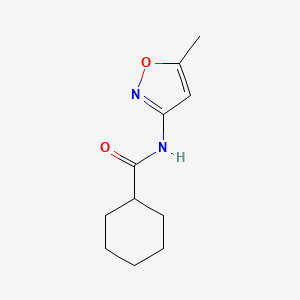
5-(5-chloro-2-methoxyphenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-chloro-2-methoxyphenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of 5-(5-chloro-2-methoxyphenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to work by inhibiting various enzymes and proteins involved in cancer cell growth, inflammation, and microbial growth. It has also been shown to disrupt the cell membrane of pests, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 5-(5-chloro-2-methoxyphenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole has low toxicity and does not cause significant biochemical or physiological effects in humans or animals at low concentrations. However, further studies are needed to fully understand its potential long-term effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(5-chloro-2-methoxyphenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole in lab experiments include its high purity, low toxicity, and potential applications in various fields. However, its limitations include its limited solubility in water and the need for further studies to fully understand its mechanism of action and potential long-term effects.
Zukünftige Richtungen
There are several future directions for research on 5-(5-chloro-2-methoxyphenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole. These include:
1. Further studies on its potential as an anti-cancer agent and its mechanism of action.
2. Studies on its potential as an anti-inflammatory and anti-microbial agent.
3. Studies on its potential as a pesticide and its effects on non-target organisms.
4. Studies on its potential use in the development of organic electronic devices.
5. Further studies on its long-term effects on humans and animals.
Synthesemethoden
The synthesis of 5-(5-chloro-2-methoxyphenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-methoxybenzylamine in the presence of triethylamine to produce the desired oxadiazole compound. The synthesis method has been optimized to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
The 5-(5-chloro-2-methoxyphenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole compound has shown potential applications in various scientific research fields. In medicine, it has been studied as a potential anti-cancer agent due to its ability to inhibit cancer cell growth. It has also been studied for its potential as an anti-inflammatory and anti-microbial agent. In agriculture, it has been studied as a potential pesticide due to its ability to inhibit the growth of various pests. In materials science, it has been studied for its potential use in the development of organic electronic devices.
Eigenschaften
IUPAC Name |
5-(5-chloro-2-methoxyphenyl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-21-14-6-4-3-5-11(14)9-16-19-17(23-20-16)13-10-12(18)7-8-15(13)22-2/h3-8,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKZRDQULVKFAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC(=NO2)CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Chloro-2-methoxyphenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-N'-methyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B5741628.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5741632.png)
![4-[2-(1-hydroxy-2-naphthoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5741635.png)


![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B5741672.png)
![3-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5741676.png)


![4-ethyl-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5741702.png)
![4-methoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5741705.png)

![4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5741724.png)
